![molecular formula C22H18ClN3O2 B11415513 1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415513.png)
1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the indole class of heterocyclic compounds. The indole nucleus is an important structural motif found in various biologically active molecules.
- Physically, it appears as a crystalline, colorless substance with a distinct odor.
- The compound’s full name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various methods. One common approach involves the condensation of appropriate precursors.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen. Researchers have explored different strategies to access Compound X.
Industrial Production: While industrial-scale production details may not be widely available, laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
Reactivity: Compound X can undergo several types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts readily with electrophiles due to the presence of π-electrons in the indole ring.
Major Products: The products formed from these reactions vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Researchers have explored Compound X’s potential as a building block for novel compounds due to its indole scaffold.
Biology: Its derivatives may exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Medicine: Investigating its pharmacological properties could lead to new therapeutic possibilities.
Industry: While specific applications remain to be fully explored, its unique structure makes it interesting for further study.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate this mechanism.
Comparison with Similar Compounds
Uniqueness: Highlighting Compound X’s uniqueness involves comparing it to related compounds. Unfortunately, I don’t have a direct list of similar compounds, but exploring its structural features and biological activities can reveal its distinctiveness.
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O2/c23-18-10-8-17(9-11-18)15-26-20-19(7-4-13-24-20)21(27)25(22(26)28)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2 |
InChI Key |
QWVIDSSTRABXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(1-methoxypropan-2-YL)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11415430.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B11415439.png)
![N-[(1Z)-1-(1-methyl-1H-indol-3-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11415445.png)
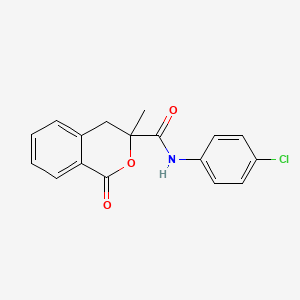
![N-(furan-2-ylmethyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11415457.png)
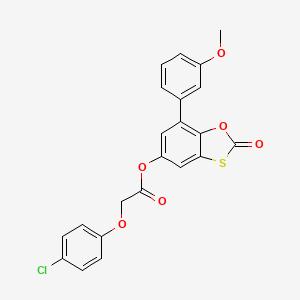
![Diethyl 5-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11415465.png)

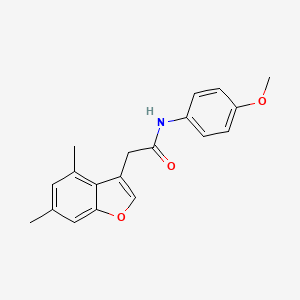
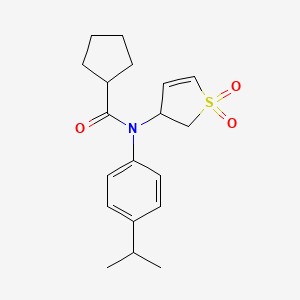
![methyl 4-[2-(4-ethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11415511.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415521.png)
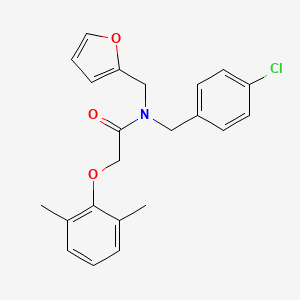
![ethyl 4-{[(3-ethoxypropyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11415525.png)
